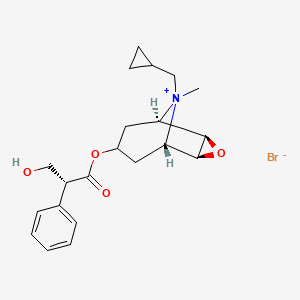
Cimetropium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimetropium bromide is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is known for its ability to inhibit muscarinic receptors, which play a crucial role in the contraction of smooth muscles in the gastrointestinal tract .
Preparation Methods
Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamine. The synthetic route typically involves the quaternization of scopolamine with cyclopropylmethyl bromide. The reaction conditions include the use of solvents like acetonitrile and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
Cimetropium bromide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group in this compound can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of scopolamine derivatives.
Oxidation and Reduction:
Scientific Research Applications
Mechanism of Action
Cimetropium bromide exerts its effects by acting as a muscarinic antagonist. It blocks the action of acetylcholine, a neurotransmitter responsible for transmitting signals that cause muscle contractions. By inhibiting muscarinic receptors, this compound prevents the contraction of smooth muscles in the gastrointestinal tract, thereby providing relief from spasms .
Comparison with Similar Compounds
Cimetropium bromide is chemically related to other belladonna alkaloids, such as scopolamine butyl bromide and atropine. Compared to these compounds, this compound has a unique cyclopropylmethyl group, which enhances its antispasmodic activity. Other similar compounds include:
Scopolamine Butyl Bromide: Used for its antispasmodic properties but has a different side chain.
Atropine: Another antimuscarinic agent with a broader range of applications but less specificity for gastrointestinal smooth muscle
This compound stands out due to its potent and specific action on gastrointestinal smooth muscles, making it particularly effective for treating gastrointestinal spasms.
Properties
Molecular Formula |
C21H28BrNO4 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m0./s1 |
InChI Key |
WDURTRGFUGAJHA-MMQBYREUSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] |
Pictograms |
Irritant |
Synonyms |
cimetropium DA 3177 DA-3177 scopolamine N-(cyclopropylmethyl)bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















